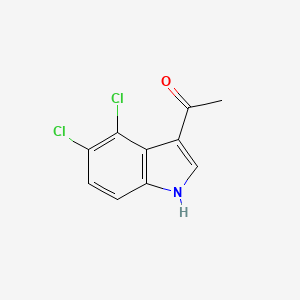
7-(Trifluoromethyl)-3-isoquinolinecarboxylic Acid Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)-3-isoquinolinecarboxylic Acid Hydrochloride is a chemical compound known for its unique structural properties and significant applications in various scientific fields. This compound features a trifluoromethyl group attached to an isoquinoline ring, which contributes to its distinct chemical behavior and potential utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-3-isoquinolinecarboxylic Acid Hydrochloride typically involves multi-step organic reactionsThe final step often involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Trifluoromethyl)-3-isoquinolinecarboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed: The products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
7-(Trifluoromethyl)-3-isoquinolinecarboxylic Acid Hydrochloride has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism by which 7-(Trifluoromethyl)-3-isoquinolinecarboxylic Acid Hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. This interaction can modulate the activity of target proteins, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Fluoxetine: Known for its use as an antidepressant, it also contains a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug with a similar structural motif.
Trifluoromethylated Phenols and Anilines: These compounds share the trifluoromethyl group and exhibit similar reactivity.
Uniqueness: What sets 7-(Trifluoromethyl)-3-isoquinolinecarboxylic Acid Hydrochloride apart is its isoquinoline ring, which provides unique electronic and steric properties. This structural feature enhances its utility in various chemical reactions and its potential as a versatile building block in synthetic chemistry .
Propriétés
Formule moléculaire |
C11H7ClF3NO2 |
|---|---|
Poids moléculaire |
277.62 g/mol |
Nom IUPAC |
7-(trifluoromethyl)isoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H6F3NO2.ClH/c12-11(13,14)8-2-1-6-4-9(10(16)17)15-5-7(6)3-8;/h1-5H,(H,16,17);1H |
Clé InChI |
QDKGTNFHBSRKHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=CN=C(C=C21)C(=O)O)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)


![4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)



![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)



![1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)


